molecular formula C10H12O4 B1602252 Methyl 3-(hydroxymethyl)-5-methoxybenzoate CAS No. 367519-84-4

Methyl 3-(hydroxymethyl)-5-methoxybenzoate

Cat. No.: B1602252
CAS No.: 367519-84-4
M. Wt: 196.2 g/mol
InChI Key: HZMFUMLFHICVSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(hydroxymethyl)-5-methoxybenzoate is an organic compound with the molecular formula C10H12O4. It is a derivative of benzoic acid, featuring a methoxy group at the 5-position and a hydroxymethyl group at the 3-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

Methyl 3-(hydroxymethyl)-5-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals.

Safety and Hazards

The safety data sheet for a similar compound, Tris(hydroxymethyl)aminomethane, suggests that personal protective equipment should be worn when handling these types of compounds. It also advises avoiding dust formation and inhalation .

Future Directions

The hydroxymethylation of compounds is a simple chemical reaction that can lead to changes in physical-chemical properties and offer several therapeutic advantages . Therefore, “Methyl 3-(hydroxymethyl)-5-methoxybenzoate” and similar compounds could have potential applications in the development of new drugs and therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(hydroxymethyl)-5-methoxybenzoate typically involves the esterification of 3-(hydroxymethyl)-5-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(hydroxymethyl)-5-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 3-(carboxymethyl)-5-methoxybenzoic acid.

    Reduction: 3-(hydroxymethyl)-5-methoxybenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 3-(hydroxymethyl)-5-methoxybenzoate involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(hydroxymethyl)-4-methoxybenzoate
  • Methyl 3-(hydroxymethyl)-5-ethoxybenzoate
  • Methyl 3-(hydroxymethyl)-5-methylbenzoate

Uniqueness

Methyl 3-(hydroxymethyl)-5-methoxybenzoate is unique due to the specific positioning of the methoxy and hydroxymethyl groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 3-(hydroxymethyl)-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-9-4-7(6-11)3-8(5-9)10(12)14-2/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMFUMLFHICVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573088
Record name Methyl 3-(hydroxymethyl)-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367519-84-4
Record name Methyl 3-(hydroxymethyl)-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(hydroxymethyl)-5-methoxybenzoate
Reactant of Route 2
Methyl 3-(hydroxymethyl)-5-methoxybenzoate
Reactant of Route 3
Methyl 3-(hydroxymethyl)-5-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(hydroxymethyl)-5-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(hydroxymethyl)-5-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 3-(hydroxymethyl)-5-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.